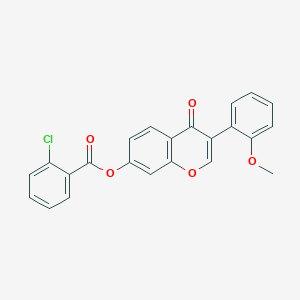
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate” is a derivative of chromone . Chromones are a class of compounds with a 4H-chromen-4-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromone backbone, with the 2-methoxyphenyl and 2-chlorobenzoate groups attached at the 3 and 7 positions, respectively . The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and chlorobenzoate groups could impact properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
A study on the synthesis and characterization of novel polystyrene-supported TBD catalysts highlighted their application in Michael addition reactions, leading to the synthesis of Warfarin and its analogues, demonstrating the utility of similar chromen derivatives in catalytic processes for pharmaceutical synthesis (Alonzi et al., 2014).
Molecular Docking and Structural Analysis
Research on novel hybrid compounds containing pyrazole and coumarin cores, which are structurally related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate," included molecular docking, Hirshfeld surface analysis, and spectroscopic characterization. These studies provide insights into the potential biological interactions and structural attributes of chromen derivatives (Sert et al., 2018).
Photochemical Studies
The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, related to the compound , under UV light has been explored for the green synthesis of angular pentacyclic compounds. This demonstrates the compound's role in photochemical reactions leading to novel organic structures (Dalal et al., 2017).
Synthesis of Ligands and Complexes
A study focused on the reaction of chromen derivatives with N-methylhydrazine, leading to the formation of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. This research highlights the application of chromen derivatives in the synthesis of ligands for metal complexes (Budzisz et al., 2004).
Antibacterial Effects
The synthesis and evaluation of new derivatives of 4-hydroxy-chromen-2-one for their antibacterial activity demonstrate the potential of chromen derivatives, like "this compound," in developing antibacterial agents (Behrami & Dobroshi, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-9-5-3-6-15(20)18-13-28-21-12-14(10-11-17(21)22(18)25)29-23(26)16-7-2-4-8-19(16)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCOIGHWESDHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

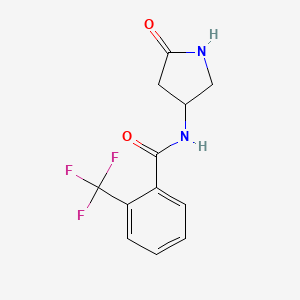
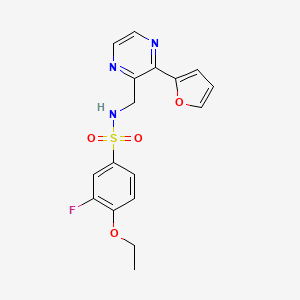

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)
![1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856573.png)

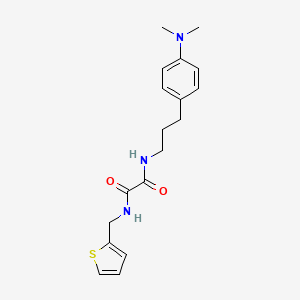
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)

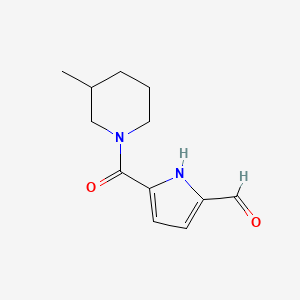
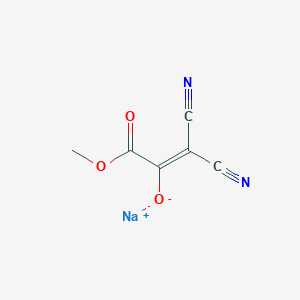

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)
